molecular formula C18H17NO3 B14619393 2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate CAS No. 58422-68-7

2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate

Cat. No.: B14619393
CAS No.: 58422-68-7
M. Wt: 295.3 g/mol
InChI Key: HXYJMXUGHNLYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C19H19NO3 It is characterized by the presence of a cyano group, two phenyl groups, and an ethaneperoxoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate typically involves the reaction of 1,3-diphenylpropan-2-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by the formation of the ethaneperoxoate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate has several applications in scientific research:

Properties

CAS No.

58422-68-7

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(2-cyano-1,3-diphenylpropan-2-yl) ethaneperoxoate

InChI

InChI=1S/C18H17NO3/c1-15(20)21-22-18(14-19,12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-13H2,1H3

InChI Key

HXYJMXUGHNLYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.